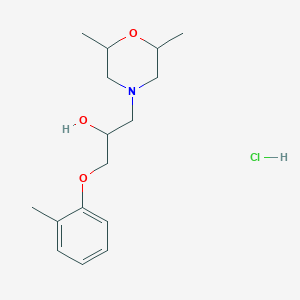
1-(2,6-Dimethylmorpholino)-3-(o-tolyloxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylmorpholino)-3-(o-tolyloxy)propan-2-ol hydrochloride, also known as DMOT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOT is a chiral molecule that possesses a tertiary amine, an ether, and an alcohol functional group, making it a versatile molecule for various applications.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis in Crystal Structures
The conformational behavior of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including their hydrochloride forms, was studied through X-ray diffraction analysis. These studies contribute to the understanding of molecular conformations in different environments, such as crystal structures versus solution states. Structural analysis revealed diverse conformations, including unusual antiperiplanar arrangements and hydrogen-bonded chains and rings, demonstrating the importance of these analyses in designing compounds with specific physical and chemical properties (Nitek et al., 2020).
Synthesis and Application in Corrosion Inhibition
Research on the synthesis of tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, has shown their application in corrosion inhibition. These compounds, by forming a protective layer on metal surfaces, demonstrate potential as anodic inhibitors, highlighting their importance in protecting carbon steel from corrosion. The electrochemical performance of these compounds was studied, showing the effect of concentration on inhibition efficiency (Gao et al., 2007).
Potential in Drug Discovery and Pharmacology
The structural features of compounds related to "1-(2,6-Dimethylmorpholino)-3-(o-tolyloxy)propan-2-ol hydrochloride" have been explored in the context of beta-adrenoceptor blocking agents. Such research demonstrates the potential of these compounds in developing cardioselective beta-blockers, which are crucial in treating cardiovascular diseases. The affinity of these compounds to beta-1 and beta-2 adrenoceptors was assessed, contributing valuable insights into their pharmacological applications (Rzeszotarski et al., 1979).
Material Science and Surface Chemistry
Investigations into the synthesis and biological activity of specific propan-2-ol derivatives have revealed their potential in material science and surface chemistry, particularly in anticonvulsive and n-cholinolytic activities. These studies underscore the versatility of these compounds in creating materials with specific biological properties (Aghekyan et al., 2017).
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-12-6-4-5-7-16(12)19-11-15(18)10-17-8-13(2)20-14(3)9-17;/h4-7,13-15,18H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYUIXNQENIFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC=C2C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2571858.png)
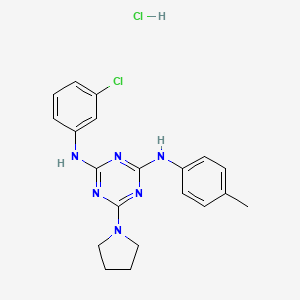
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2571860.png)
![4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2571861.png)
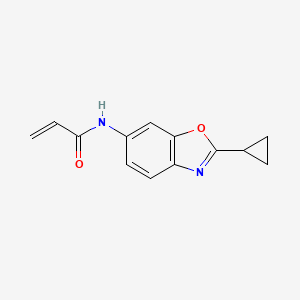
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571865.png)
![3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2571866.png)
![1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2571868.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2571869.png)
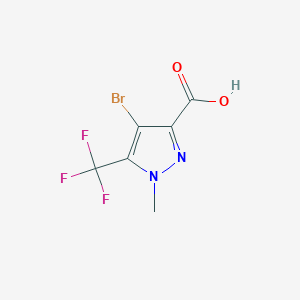
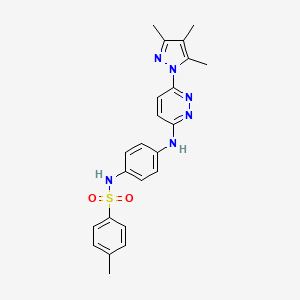
![4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide](/img/structure/B2571874.png)
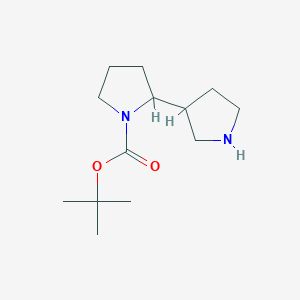
![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)